2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16550149
InChI: InChI=1S/C5H10N2S/c1-8-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7)
SMILES:
Molecular Formula: C5H10N2S
Molecular Weight: 130.21 g/mol

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

CAS No.:

Cat. No.: VC16550149

Molecular Formula: C5H10N2S

Molecular Weight: 130.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine -

Specification

Molecular Formula C5H10N2S
Molecular Weight 130.21 g/mol
IUPAC Name 2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine
Standard InChI InChI=1S/C5H10N2S/c1-8-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7)
Standard InChI Key LNIWJQUFHYHVKX-UHFFFAOYSA-N
Canonical SMILES CSC1=NCCCN1

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine features a six-membered tetrahydropyrimidine ring with partial unsaturation at the 1,4,5,6-positions. The methylthio (-SCH3_3) substituent at the 2-position introduces steric and electronic effects that influence its reactivity. X-ray crystallography and NMR studies confirm a chair-like conformation for the tetrahydropyrimidine ring, with the methylthio group occupying an equatorial position to minimize steric strain .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H10N2S\text{C}_5\text{H}_{10}\text{N}_2\text{S}
Molecular Weight130.21 g/mol
Boiling Point (Hydroiodide)208°C at 760 mmHg
Melting Point (Hydroiodide)138–139°C
Flash Point79.6°C
LogP (Partition Coefficient)1.46

Spectroscopic Characterization

The 1H^1\text{H} NMR spectrum of the compound exhibits distinct signals for the methylthio group (δ\delta 2.80 ppm, singlet) and the tetrahydropyrimidine ring protons (δ\delta 3.30–3.80 ppm for N-CH2_2 and δ\delta 1.90 ppm for CH2_2 groups) . 13C^{13}\text{C} NMR data reveal a resonance at δ\delta 45.2 ppm for the methylthio carbon, corroborating its electronic environment .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Cyclocondensation: 1,3-Propanediamine reacts with carbon disulfide (CS2\text{CS}_2) to form 2-thioxo-1,4,5,6-tetrahydropyrimidine.

  • Methylation: The thioxo intermediate is treated with methyl iodide (CH3I\text{CH}_3\text{I}) to introduce the methylthio group .

Reaction Scheme 1: Synthesis of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

1,3-Propanediamine+CS22-Thioxo-tetrahydropyrimidineCH3I2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine\text{1,3-Propanediamine} + \text{CS}_2 \rightarrow \text{2-Thioxo-tetrahydropyrimidine} \xrightarrow{\text{CH}_3\text{I}} \text{2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine}

Reactivity Profile

The compound participates in annelation reactions with heteroaromatic aminoesters and aminonitriles. For example, heating with ethyl 4-amino-2-(methylsulfanyl)thiazole-5-carboxylate in hexamethylphosphoramide (HMPA) at 150°C yields tricyclic pyrimido[1,2-a]pyrimidine derivatives (e.g., 5,6,7,8-tetrahydro-2-(methylsulfanyl)-10H-pyrimido[1,2-a]thiazolo[4,5-d]pyrimidin-10-one) . This reactivity is attributed to the nucleophilic nature of the tetrahydropyrimidine nitrogen atoms, which facilitate ring-opening and re-cyclization steps.

Applications in Organic Synthesis

Construction of Polycyclic Frameworks

The compound’s primary utility lies in its ability to annelate pyrimidine rings onto existing heterocycles. For instance, reactions with 2-aminothiazole carboxylates produce fused pyrimido-thiazolo systems, which are prevalent in bioactive molecules . These products exhibit planar aromatic regions critical for intercalation or enzyme inhibition.

Table 2: Representative Annelation Products

Starting MaterialProductYield (%)
Ethyl 4-amino-thiazole-5-carboxylatePyrimido[1,2-a]thiazolo[4,5-d]pyrimidinone69
2-Amino-cyclopenta[b]thiophene-3-carbonitrileCyclopenta-thieno-pyrimido-pyrimidinimine61

Mechanistic Insights

The annelation proceeds via a cascade mechanism:

  • Nucleophilic Attack: The amino group of the substrate attacks the electron-deficient carbon adjacent to the methylthio group.

  • Ring Opening: Cleavage of the tetrahydropyrimidine ring releases a thiolate leaving group.

  • Recyclization: Intramolecular cyclization forms the fused pyrimidine system .

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